molecular formula C22H21NO2 B7636952 N-(2,2-diphenylethyl)-2-phenoxyacetamide

N-(2,2-diphenylethyl)-2-phenoxyacetamide

Cat. No.: B7636952
M. Wt: 331.4 g/mol
InChI Key: TXXFTEDVVBCCNX-UHFFFAOYSA-N
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Description

N-(2,2-Diphenylethyl)-2-phenoxyacetamide is a synthetic phenoxyacetamide derivative intended for research use only in chemical and pharmaceutical discovery. Phenoxyacetamide scaffolds are recognized in medicinal chemistry for their diverse biological potential, serving as key precursors and pharmacophores in developing novel therapeutic agents . Research into analogous compounds highlights their significance in anticancer and anti-infective discovery programs. For instance, certain phenoxy thiazole derivatives have demonstrated potent cytotoxic and anti-proliferative efficacy against multiple cancer cell lines, suggesting this chemical class may interact with biological targets relevant to oncology research . Furthermore, the phenoxyacetamide core structure is frequently investigated for anti-inflammatory, anti-mycobacterial, and anti-leishmanial activities, providing a versatile foundation for hit-to-lead optimization . This compound is strictly for laboratory research applications. It is not for diagnostic or therapeutic use, nor for human consumption. Researchers should handle all materials according to appropriate laboratory safety protocols.

Properties

IUPAC Name

N-(2,2-diphenylethyl)-2-phenoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21NO2/c24-22(17-25-20-14-8-3-9-15-20)23-16-21(18-10-4-1-5-11-18)19-12-6-2-7-13-19/h1-15,21H,16-17H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXXFTEDVVBCCNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CNC(=O)COC2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Amidation via Acyl Chloride Intermediates

The most straightforward method involves reacting 2,2-diphenylethylamine with phenoxyacetyl chloride. Phenoxyacetyl chloride is typically synthesized by treating phenoxyacetic acid with thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂]. The subsequent amidation is performed in anhydrous dichloromethane or tetrahydrofuran (THF) under inert atmosphere, with a base such as triethylamine (TEA) to neutralize HCl:

Phenoxyacetic acid+SOCl2Phenoxyacetyl chloride+SO2+HCl\text{Phenoxyacetic acid} + \text{SOCl}2 \rightarrow \text{Phenoxyacetyl chloride} + \text{SO}2 + \text{HCl}
Phenoxyacetyl chloride+2,2-DiphenylethylamineTEAN-(2,2-Diphenylethyl)-2-Phenoxyacetamide\text{Phenoxyacetyl chloride} + \text{2,2-Diphenylethylamine} \xrightarrow{\text{TEA}} \text{this compound}

This method yields approximately 65–75% under laboratory conditions but faces challenges in scalability due to moisture sensitivity and exothermic side reactions.

Nucleophilic Substitution Approaches

An alternative route employs 2-chloro-N-(2,2-diphenylethyl)acetamide as an intermediate, which undergoes nucleophilic substitution with phenoxide ions. The chloroacetamide is synthesized by reacting 2,2-diphenylethylamine with chloroacetyl chloride, followed by displacement of the chloride with sodium phenoxide:

2,2-Diphenylethylamine+ClCH2COCl2-Chloro-N-(2,2-diphenylethyl)acetamide\text{2,2-Diphenylethylamine} + \text{ClCH}_2\text{COCl} \rightarrow \text{2-Chloro-N-(2,2-diphenylethyl)acetamide}
2-Chloro-N-(2,2-diphenylethyl)acetamide+NaOPhThis compound\text{2-Chloro-N-(2,2-diphenylethyl)acetamide} + \text{NaOPh} \rightarrow \text{this compound}

This method achieves moderate yields (60–70%) but requires stringent control over reaction pH and temperature to minimize hydrolysis of the chloroacetamide intermediate.

Optimized Industrial Methods

Phase Transfer Catalysis (PTC)

A patent-derived method utilizes phase transfer catalysts such as tetrabutylammonium bromide (TBAB) to enhance reaction efficiency in biphasic systems. For example, combining 2,2-diphenylethylamine, phenoxyacetyl chloride, and TBAB in a water-dichloromethane emulsion accelerates the amidation process. The base (e.g., K₂CO₃) neutralizes HCl, shifting the equilibrium toward product formation:

Yield improvement:67%85% (with TBAB and optimized stoichiometry)[3]\text{Yield improvement}: 67\% \rightarrow 85\%\ \text{(with TBAB and optimized stoichiometry)}

Continuous Flow Reactor Systems

Industrial-scale production leverages continuous flow reactors to improve heat and mass transfer. A representative setup involves pumping phenoxyacetyl chloride and 2,2-diphenylethylamine solutions into a reactor maintained at 25–40°C, with inline neutralization of HCl. This method reduces reaction time from hours to minutes and achieves >90% conversion.

Reaction Mechanism and Kinetics

The amidation follows a second-order kinetic model, where the rate-determining step involves nucleophilic attack by the amine on the electrophilic carbonyl carbon of phenoxyacetyl chloride. Polar aprotic solvents (e.g., THF) stabilize the transition state, while bases like TEA prevent protonation of the amine, enhancing reactivity. Side reactions, such as hydrolysis of the acyl chloride, are suppressed by maintaining anhydrous conditions and low temperatures (0–5°C).

Comparative Analysis of Methodologies

Table 1: Synthesis Method Comparison

MethodConditionsYield (%)ScalabilityReference
Acyl Chloride AmidationTHF, TEA, 0–5°C65–75Moderate
Nucleophilic SubstitutionDCM, NaOPh, 50°C60–70Low
Phase Transfer CatalysisH₂O/DCM, TBAB, K₂CO₃, RT85–90High
Continuous FlowFlow reactor, 25–40°C, inline HCl removal>90Industrial

Chemical Reactions Analysis

Types of Reactions

N-(2,2-diphenylethyl)-2-phenoxyacetamide can undergo various chemical reactions, including:

    Oxidation: The phenoxy group can be oxidized to form phenolic derivatives.

    Reduction: The amide group can be reduced to form amines.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.

Major Products

    Oxidation: Phenolic derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted phenoxyacetamides.

Scientific Research Applications

Chemical Synthesis

N-(2,2-diphenylethyl)-2-phenoxyacetamide serves as a building block in organic synthesis. It is utilized to create more complex organic molecules through various chemical reactions:

  • Oxidation : The phenoxy group can be oxidized to yield phenolic derivatives.
  • Reduction : The amide group can be reduced to form corresponding amines.
  • Substitution : The phenoxy group can participate in nucleophilic substitution reactions, allowing for the introduction of various substituents under basic conditions.

These reactions are facilitated by common reagents such as potassium permanganate (KMnO4) for oxidation and lithium aluminum hydride (LiAlH4) for reduction.

Biological Research

Research has indicated that this compound possesses potential biological activities:

  • Antimicrobial Properties : Investigations into its efficacy against various microbial strains are ongoing.
  • Anticancer Activity : Similar compounds have shown promise in inhibiting cancer cell proliferation. For instance, derivatives of 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide have been assessed for anticancer properties against breast cancer (MCF-7) and neuroblastoma (SK-N-SH) cell lines. These studies suggest that structural modifications can enhance biological activity .

Medical Applications

The compound has been explored for its therapeutic potential due to its structural similarity to known bioactive compounds:

  • Anti-arrhythmic Properties : Some derivatives have demonstrated capabilities in restoring normal cardiac rhythm, indicating potential use in treating arrhythmias. The pharmacological activity is assessed through standardized laboratory tests involving animal models .

Case Studies and Research Findings

Several studies highlight the compound's applications and effectiveness:

StudyFocusFindings
Synthesis and ReactionsDemonstrated various chemical transformations including oxidation and reduction pathways.
Anticancer ActivityShowed promising results against MCF-7 and SK-N-SH cell lines with structural modifications enhancing activity.
Anti-arrhythmic EffectsCompounds exhibited significant reversion to normal cardiac rhythm in animal models post-administration.

Mechanism of Action

The mechanism of action of N-(2,2-diphenylethyl)-2-phenoxyacetamide involves its interaction with specific molecular targets. The phenoxy group can interact with various enzymes and receptors, potentially inhibiting their activity. The 2,2-diphenylethyl moiety may enhance the compound’s binding affinity and specificity towards these targets. The exact pathways involved depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Diphenylethyl-Substituted Acetamides

  • N-(2,2-Diphenylethyl)-4-nitrobenzamide (): Structural Difference: Replaces the phenoxy group with a 4-nitrobenzoyl moiety. Synthesis: Synthesized via solvent-free ball milling, offering eco-friendly advantages over traditional methods . Activity: Not explicitly reported, but nitro groups often enhance antibacterial or antiparasitic activity. Physicochemical Properties: Higher molecular weight (347 g/mol) compared to the target compound due to the nitrobenzoyl group.

Phenoxy Acetamides with Varied N-Substituents

  • N-(1-(4-Bromophenyl)ethyl)-2-phenoxyacetamide (): Structural Difference: Features a 4-bromo-substituted phenethyl group instead of diphenylethyl. Activity: Demonstrates potent cytotoxic, anti-inflammatory, and antipyretic activities, attributed to bromo and nitro substituents enhancing electron-withdrawing effects . Synthesis: Multi-step Leuckart reaction, contrasting with the target compound’s likely coupling methods.
  • N-(2-Benzoyl-4,5-dimethoxyphenethyl)-2-phenylacetamide (): Structural Difference: Incorporates a benzoyl-dimethoxyphenethyl group and lacks the phenoxy moiety. Activity: Primarily a synthetic scaffold for tetrahydroisoquinolines; crystal structure resolved via X-ray diffraction .

Diphenylacetamide Derivatives

  • 2,2-Diphenylacetamide ():

    • Structural Difference : Simpler structure with two phenyl groups directly on the acetamide nitrogen.
    • Activity : Used in synthesizing antimycobacterial agents (e.g., loperamide) .
    • Conformation : Crystal structure shows an 85° dihedral angle between phenyl rings, influencing packing and stability .
  • N-(2-Nitrophenyl)-2,2-diphenylacetamide ():

    • Structural Difference : Adds a nitro group to the phenyl ring on the nitrogen.
    • Activity : Nitro groups may enhance antibacterial or antiparasitic activity, though specific data are lacking.

Thiazole-Containing Phenoxy Acetamides

  • N-(5-(3,5-Dinitrophenyl)thiazol-2-yl)-2-phenoxyacetamide (): Structural Difference: Integrates a thiazole ring with dinitrophenyl and phenoxy groups. Activity: Herbicidal activity against barnyard grass, linked to the electron-deficient dinitrophenyl group disrupting plant metabolism .

Other Substituted Acetamides

  • N,N-Dimethyl-2-phenylacetamide ():
    • Structural Difference : Dimethyl groups on the nitrogen increase hydrophobicity.
    • Application : Precursor for tropicamide and other anticholinergic drugs .

Comparative Data Table

Compound Molecular Weight (g/mol) Key Substituents Biological Activity Synthesis Method Reference
N-(2,2-Diphenylethyl)-2-phenoxyacetamide 331.39 Diphenylethyl, phenoxy Under investigation Likely coupling reaction Target
N-(2,2-Diphenylethyl)-4-nitrobenzamide 347.36 Diphenylethyl, 4-nitrobenzoyl Not reported Solvent-free ball milling
N-(1-(4-Bromophenyl)ethyl)-2-phenoxyacetamide 348.23 4-Bromophenethyl, phenoxy Cytotoxic, anti-inflammatory Leuckart reaction
2,2-Diphenylacetamide 211.26 Two phenyl groups on N Antimycobacterial scaffold Recrystallization
N-(5-(3,5-Dinitrophenyl)thiazol-2-yl)-2-phenoxyacetamide 410.33 Thiazole, dinitrophenyl, phenoxy Herbicidal Multi-step organic synthesis

Key Research Findings

Synthesis Efficiency : Solvent-free methods (e.g., ball milling) for diphenylethyl acetamides offer scalability and environmental benefits compared to solution-phase reactions .

Activity-Substituent Relationships: Electron-withdrawing groups (e.g., bromo, nitro) on phenoxy or phenyl rings enhance cytotoxic and anti-inflammatory activities . Thiazole and dinitrophenyl groups shift activity toward herbicidal applications .

Q & A

Basic: What are the standard synthetic routes for N-(2,2-diphenylethyl)-2-phenoxyacetamide, and how can reaction efficiency be optimized?

Methodological Answer:
The synthesis typically involves coupling phenoxyacetic acid derivatives with amine-containing precursors. For example, analogous compounds like N-(4-iodophenyl)-2-phenoxyacetamide are synthesized via condensation of ethyl 2-phenoxyacetate with substituted anilines using coupling agents such as TBTU in dry dichloromethane (DCM) at room temperature . Optimization strategies include:

  • Solvent selection : Polar aprotic solvents (e.g., acetonitrile) improve reaction rates .
  • Catalyst use : Lutidine or K₂CO₃ enhances nucleophilic substitution efficiency .
  • Reaction monitoring : Thin-layer chromatography (TLC) with hexane:ethyl acetate (9:1) tracks progress .

Advanced: How can structural ambiguities in this compound be resolved using spectroscopic techniques?

Methodological Answer:
Ambiguities in regiochemistry or purity require:

  • ¹H/¹³C NMR : Compare experimental shifts with computed PubChem data for analogous compounds (e.g., N,N-dimethyl-2-phenylacetamide) to confirm substituent positions .
  • High-resolution mass spectrometry (HRMS) : Validate molecular formula discrepancies (<2 ppm error) .
  • X-ray crystallography : Resolve conformational isomers, as demonstrated for 2-(2-formylphenoxy)acetamide derivatives .

Basic: What biological targets or mechanisms are hypothesized for phenoxyacetamide derivatives?

Methodological Answer:
Phenoxyacetamides may interact with:

  • Enzyme inhibition : Analogues like N-(2-methoxypyrimidin-5-yl)-2,2-diphenylacetamide show potential for targeting kinases or hydrolases via hydrogen-bonding interactions .
  • Receptor modulation : Compounds such as N-(1-isopropyl-4-piperidinyl)-2-phenoxyacetamide exhibit GABA-A receptor selectivity, suggesting CNS activity .
  • Anti-inflammatory pathways : Structural analogs with halogen substituents (e.g., 4-iodophenyl) demonstrate COX-2 inhibition in preliminary assays .

Advanced: How can structure-activity relationships (SAR) guide the optimization of this compound for enhanced efficacy?

Methodological Answer:
SAR studies should focus on:

  • Substituent effects : Compare bioactivity of derivatives with varying substituents (e.g., N-(2-(4-fluorophenoxy)ethyl)-2-phenoxyacetamide vs. chlorine analogs). Fluorine enhances metabolic stability but may reduce solubility .
  • Scaffold modifications : Introduce heterocycles (e.g., piperazine) to improve binding affinity, as seen in N-(2-(4-fluorophenyl)piperazin-1-yl)ethyl derivatives .
  • Computational docking : Use tools like AutoDock to predict interactions with targets (e.g., COVID-19 main protease for 2-(2-formylphenoxy)acetamide derivatives) .

Basic: What physicochemical properties of this compound are critical for formulation in pharmacological studies?

Methodological Answer:
Key properties include:

  • LogP : Values >3 (common in diphenyl derivatives) indicate high lipophilicity, necessitating solubilization strategies (e.g., DMSO/cyclodextrin) .
  • Melting point : High melting points (>150°C, as in N-(2,6-dimethylphenyl)-2-(naphthalen-2-yloxy)acetamide) suggest solid-state stability .
  • pKa : Amide protons (pKa ~10–12) influence ionization in biological matrices .

Advanced: How should researchers address contradictory data in biological assays for phenoxyacetamide derivatives?

Methodological Answer:
Contradictions (e.g., varying IC₅₀ values across studies) require:

  • Assay standardization : Control variables like cell line (e.g., HEK293 vs. HeLa) and incubation time .
  • Metabolic stability tests : Use liver microsomes to rule out rapid degradation as a cause of false negatives .
  • Orthogonal validation : Confirm activity via dual methods (e.g., fluorescence polarization and SPR for binding assays) .

Basic: What analytical techniques are recommended for purity assessment of this compound?

Methodological Answer:

  • HPLC-UV/ELSD : Use C18 columns with acetonitrile/water gradients; compare retention times with PubChem data .
  • Elemental analysis : Verify C, H, N content within ±0.3% of theoretical values .
  • TLC : Hexane:ethyl acetate (4:1) resolves unreacted starting materials .

Advanced: What experimental approaches can elucidate the metabolic pathways of this compound?

Methodological Answer:

  • In vitro models : Incubate with human liver microsomes and NADPH to identify Phase I metabolites (e.g., hydroxylation at diphenylethyl groups) .
  • LC-MS/MS : Detect glucuronide conjugates (Phase II metabolism) using negative ion mode .
  • CYP inhibition assays : Test interactions with CYP3A4/2D6 isoforms to predict drug-drug interactions .

Basic: How can researchers mitigate toxicity risks during in vivo studies of phenoxyacetamide derivatives?

Methodological Answer:

  • Acute toxicity screening : Start with zebrafish models to identify CNS or cardiovascular effects .
  • Genotoxicity assays : Perform Ames tests (bacterial reverse mutation) to rule out mutagenicity .
  • Dose escalation : Use OECD guidelines for rodent studies, monitoring ALT/AST levels for hepatotoxicity .

Advanced: What strategies improve the enantiomeric purity of chiral phenoxyacetamide derivatives?

Methodological Answer:

  • Chiral chromatography : Use Chiralpak IA columns with n-hexane:isopropanol (90:10) for baseline separation .
  • Asymmetric synthesis : Employ Evans auxiliaries or organocatalysts (e.g., proline derivatives) during amide bond formation .
  • Circular dichroism (CD) : Validate enantiopurity by comparing experimental CD spectra with DFT-simulated data .

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